Structural Divergence from IU1 (USP14 Inhibitor): Alpha-Keto Amide vs. Pyrrolidinyl Ethanone Pharmacophore
The target compound differs from IU1 (CAS 314245-33-5), a well-characterized USP14 inhibitor, by the substitution of the pyrrolidinyl ethanone group with an N,N-diethyl-2-oxoacetamide moiety. IU1 exhibits an IC50 of 4.7 µM against USP14-mediated Ub-AMC hydrolysis . The N,N-diethyl-2-oxoacetamide group introduces an α-keto amide functionality that is absent in IU1, creating an additional electrophilic center and altering hydrogen-bonding capacity by adding a second carbonyl oxygen while removing the basic tertiary amine . The molecular weight increases from 300.37 (IU1) to 316.4 (target compound), representing a ~5% increase in mass that may affect passive membrane permeability . No direct head-to-head USP14 activity data are available for the target compound.
| Evidence Dimension | 3-Position substituent pharmacophore and molecular weight |
|---|---|
| Target Compound Data | N,N-diethyl-2-oxoacetamide; MW = 316.4; contains α-keto amide; no basic amine |
| Comparator Or Baseline | IU1: pyrrolidinyl ethanone; MW = 300.37; contains tertiary amine; USP14 IC50 = 4.7 µM |
| Quantified Difference | ΔMW = +16.03 (+5.3%); different hydrogen-bond donor/acceptor count; loss of basic amine center vs. IU1 |
| Conditions | Structural comparison based on chemical structures; IU1 IC50 determined by Ub-AMC hydrolysis assay in vitro |
Why This Matters
The α-keto amide moiety in the target compound may engage different biological targets or exhibit altered selectivity compared to IU1, making it a distinct chemical probe candidate for target identification campaigns.
- [1] Lee B et al. Enhancement of Proteasome Activity by a Small-Molecule Inhibitor of Usp14. 2010. IU1 SAR and binding mode characterization. ICCB-Longwood Screening Facility. https://iccb.med.harvard.edu View Source
